molecular formula C11H14ClNO B025465 2-(4-Chlorophenyl)-2-methylmorpholine CAS No. 109461-44-1

2-(4-Chlorophenyl)-2-methylmorpholine

Cat. No. B025465
M. Wt: 211.69 g/mol
InChI Key: IJDDASQRAPIORY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves stereoselective condensation processes. For example, the condensation of 2-chlorobenzaldehyde with cyanothioacetamide and 2-thenoyltrifluoroacetone in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium 4,5-trans-4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(2-thenoyl)-6-trifluoromethyl-1,4,5,6-tetrahydropyridine-2-thiolate, which can then be used to synthesize corresponding 2-alkylthiotetrahydropyridines (Krivokolysko et al., 2001).

Molecular Structure Analysis

Molecular and crystal structures of related compounds, such as 2-(4-chlorophenyl)-4-methylchromenium perchlorate, have been determined, showing differences in crystal structures due to various interactions including Cl-O...pi, pi-pi, and C-H...O(perchlorate) interactions, which influence the color and physical properties of the polymorphs (Roshal et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds have been explored through various studies. For instance, the synthesis and structural characterization of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate describe the reactivity and potential orientations of the Cl atom attached to the phenyl group, providing insights into intermolecular hydrogen bonds and C=H...O interactions (De Armas et al., 2000).

Physical Properties Analysis

The physical properties of compounds like 2-(4-Chlorophenyl)-2-methylmorpholine are often analyzed through spectroscopic methods, including FT-IR and NMR, to determine molecular geometry, vibrational wavenumbers, and other characteristics crucial for understanding the compound's behavior and interactions (Kuruvilla et al., 2018).

Chemical Properties Analysis

Chemical properties analysis often involves investigating the compound's behavior in reactions and its chemical stability. Studies on related compounds demonstrate the role of functional groups and molecular structure in determining reactivity, stability, and interaction with other molecules (Park et al., 2015).

Scientific Research Applications

Environmental Impact and Toxicity

Chlorophenols, including compounds like 2,4-dichlorophenol, are recognized for their moderate to considerable toxicity to both mammalian and aquatic life. The persistence of these compounds in the environment can vary, with low persistence observed in the presence of biodegrading microflora, but potentially increasing under certain conditions, notably for compounds like 3-chlorophenol. These substances have a notable organoleptic effect, impacting the sensory qualities of water (Krijgsheld & Gen, 1986).

Sorption and Degradation

Research into the sorption of chlorophenols and phenoxy herbicides like 2,4-D has shown that soil organic matter and iron oxides are significant sorbents. Studies indicate that understanding the parameters such as pH, organic carbon content, and the presence of specific iron oxides can help predict the sorption behavior of these compounds, which is crucial for assessing their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012).

Analytical and Degradation Studies

Analytical studies focus on the detection, behavior, and degradation of chlorophenols in various environmental matrices. For example, the development of TiO2-based materials for the degradation of chlorophenols under visible light highlights the ongoing research in finding efficient methods to mitigate the environmental impact of these compounds. Such studies are instrumental in advancing the understanding of how chlorophenols interact with and can be removed from the environment, potentially offering insights into handling related compounds (Lin et al., 2021).

Safety And Hazards

This involves a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications.


For a specific analysis of “2-(4-Chlorophenyl)-2-methylmorpholine”, I would recommend consulting a chemistry database or a scientific literature database. These resources often contain detailed information on specific compounds, including their synthesis, structure, reactions, and properties.


properties

IUPAC Name

2-(4-chlorophenyl)-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDDASQRAPIORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388923
Record name 2-(4-chlorophenyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-methylmorpholine

CAS RN

109461-44-1
Record name 2-(4-chlorophenyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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